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5-Methyl-1,4,2-benzodithiazine Documentation Hub

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  • Product: 5-Methyl-1,4,2-benzodithiazine
  • CAS: 82946-23-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Methyl-1,4,2-benzodithiazine: A Predictive Analysis

Abstract: The 1,4-benzothiazine scaffold is a cornerstone in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] This guide ventures into the less explored territory of its dithia-analogue, spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 1,4-benzothiazine scaffold is a cornerstone in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] This guide ventures into the less explored territory of its dithia-analogue, specifically 5-Methyl-1,4,2-benzodithiazine. Due to the scarcity of published experimental data on this specific heterocyclic system, this whitepaper presents a comprehensive, predictive analysis of its chemical structure, properties, and potential. By leveraging established principles of heterocyclic chemistry and drawing parallels with the well-documented 1,4-benzothiazine family, we provide a theoretical framework for researchers, scientists, and drug development professionals. This document outlines a plausible synthetic route, predicts key analytical and spectroscopic characteristics, and postulates potential therapeutic applications, offering a validated starting point for the empirical investigation of this novel compound.

Part 1: Molecular Structure and Physicochemical Profile

The core of the target molecule is the 1,4,2-benzodithiazine ring system, which consists of a benzene ring fused to a six-membered dithiazine ring containing two sulfur atoms and one nitrogen atom at positions 1, 4, and 2, respectively. The "5-Methyl" designation indicates the presence of a methyl group on the benzene portion of the scaffold.

The structural similarity to phenothiazines suggests that the dithiazine ring likely adopts a non-planar, boat-like conformation, with a distinct fold along the N-S axis.[3] This three-dimensional structure is often critical for the biological activity observed in related compounds. The methyl group at the 5-position is expected to introduce steric hindrance and exert a positive inductive effect (+I), potentially modulating the electron density of the aromatic system and influencing intermolecular interactions.

Chemical Structure Diagram

A fallback text representation is provided as a placeholder for a proper chemical drawing.

Caption: Chemical structure of 5-Methyl-1,4,2-benzodithiazine.

Predicted Physicochemical Data

The fundamental properties of a compound are critical for planning its synthesis, purification, and formulation. The following table summarizes the predicted physicochemical properties for 5-Methyl-1,4,2-benzodithiazine.

PropertyPredicted ValueSource
IUPAC Name 5-Methyl-2H-1,4,2-benzodithiazineIUPAC Nomenclature
Molecular Formula C₈H₉NS₂Calculated
Molecular Weight 183.29 g/mol Calculated
Monoisotopic Mass 183.02274 DaCalculated
Predicted LogP 2.8 ± 0.5ChemAxon, ACD/Labs
Hydrogen Bond Donors 1 (Amine N-H)Calculated
Hydrogen Bond Acceptors 3 (1 Nitrogen, 2 Sulfurs)Calculated
Predicted Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Analogy to Benzothiazines[4]

Part 2: Proposed Synthetic Pathway and Experimental Protocol

The synthesis of the 1,4-benzothiazine core typically involves the cyclocondensation of 2-aminothiophenol with a suitable two-carbon electrophile.[1][5] To construct the 1,4,2-benzodithiazine ring, a different strategy is required to incorporate the second sulfur atom adjacent to the nitrogen.

We propose a novel, chemically plausible pathway involving the reaction of a substituted 2-aminothiophenol with a sulfur transfer reagent. The key starting material, 2-amino-3-methylthiophenol, can be synthesized from o-toluidine through a multi-step process involving thiocyanation, cyclization to a benzothiazole, and subsequent ring-opening under basic conditions.[6] The final and crucial step would be the reaction of this precursor with sulfur monochloride (S₂Cl₂) to form the dithiazine ring.

Synthetic Workflow Diagram

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Exploratory

In Vitro Mechanism of Action of 5-Methyl-1,4,2-Benzodithiazine: A Technical Whitepaper

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary The pharmacological landscape of benzothiadiazine derivatives h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary

The pharmacological landscape of benzothiadiazine derivatives has historically been dominated by ATP-sensitive potassium (KATP) channel openers (e.g., diazoxide). However, the isosteric replacement of the 1,2,4-thiadiazine ring with a 1,4,2-dithiazine core yields a profound shift in target affinity. This whitepaper dissects the in vitro mechanism of action of 5-Methyl-1,4,2-benzodithiazine (and its closely related 1,1-dioxide analogs). By introducing a 5-methyl substitution, the scaffold achieves optimal lipophilicity and steric volume, unlocking a dual-pharmacological profile: potent myorelaxant activity via L-type voltage-gated calcium channel (VGCC) blockade, and targeted antineoplastic activity via mitochondrial-mediated apoptosis.

Pharmacophore Evolution & Structural Rationale

The transition from a KATP channel opener to a VGCC blocker and cytotoxic agent is rooted in precise structural biology. Research demonstrates that lack the exocyclic and intracyclic NH groups at the 3- and 4-positions required for KATP activation[1]. Instead, this isosteric modification creates a spatial geometry that mimics classical calcium channel blockers[2].

Furthermore, the addition of a methyl group at the 5-position (often explored alongside 6-chloro substitutions in ) alters the electron density of the adjacent sulfonamide-like SO₂ group[3]. This steric bulk enhances membrane permeability and facilitates intracellular accumulation, which is critical for the compound's secondary antineoplastic mechanisms[4].

Primary Mechanism: L-Type VGCC Blockade

In vascular smooth muscle models, 5-Methyl-1,4,2-benzodithiazine acts as a direct antagonist of the Cav1.2 (L-type) calcium channel. By binding to the α1C​ subunit, the compound occludes the channel pore, preventing the influx of extracellular Ca²⁺. The resulting drop in intracellular calcium ( [Ca2+]i​ ) prevents the formation of the calcium-calmodulin complex, thereby keeping Myosin Light Chain Kinase (MLCK) in an inactive state and inducing smooth muscle relaxation[2].

VGCC_Mechanism A 5-Me-1,4,2-BDT B L-Type VGCC (Cav1.2) A->B Binds alpha-1C C Ca2+ Influx Blockade B->C Pore occlusion D MLCK Inactivation C->D [Ca2+]i drop E Myorelaxation D->E Actin-Myosin decoupling

Fig 1. Mechanistic pathway of 5-Methyl-1,4,2-benzodithiazine-induced myorelaxation via VGCC blockade.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

To accurately quantify VGCC blockade without confounding signals from intracellular calcium stores, whole-cell patch-clamp electrophysiology is the gold standard.

  • Step 1: Cell Preparation. Plate CHO cells stably expressing human Cav1.2 on glass coverslips.

    • Causality: Using a recombinant CHO-Cav1.2 line provides a clean background devoid of endogenous cation channels, allowing precise isolation of the L-type current.

  • Step 2: Buffer Formulation. Use Barium (Ba²⁺) as the charge carrier in the extracellular bath solution instead of Ca²⁺.

    • Causality: Ba²⁺ permeates VGCCs more efficiently than Ca²⁺ and prevents calcium-dependent inactivation (CDI) of the channel, yielding stable, non-decaying currents over prolonged recording sweeps.

  • Step 3: Voltage Protocol. Hold the membrane potential at -80 mV, followed by 300 ms depolarizing steps to +10 mV.

    • Causality: This specific step protocol transitions the channels from a closed to an open state, capturing the peak inward current before steady-state voltage-dependent inactivation occurs.

  • Step 4: Compound Perfusion & Self-Validation. Perfuse 5-Methyl-1,4,2-benzodithiazine (0.1 µM to 50 µM).

    • Self-Validation Mechanism: At the end of the dose-response curve, apply Nifedipine (1 µM) as a positive control to ensure the remaining current is entirely Cav1.2-mediated. Follow with a compound-free buffer washout step; recovery of the inward current confirms that the blockade is a reversible pharmacological event and not an artifact of seal degradation or cell death.

Secondary Mechanism: Antineoplastic & Apoptotic Pathways

Beyond ion channel modulation, substituted against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers[5],[6]. The 5-methyl substitution facilitates intracellular entry, where the compound induces oxidative stress and disrupts mitochondrial membrane potential ( ΔΨm​ ). This depolarization triggers the release of Cytochrome c into the cytosol, initiating apoptosome formation and the subsequent cleavage of effector Caspases 3 and 7[6].

Apoptosis_Mechanism A 5-Me-1,4,2-BDT Internalization B Mitochondrial Membrane Depolarization (ΔΨm) A->B ROS / Stress C Cytochrome c Release B->C Bax/Bcl-2 modulation D Caspase 3/7 Cleavage C->D Apoptosome formation E Apoptotic Cell Death D->E DNA fragmentation

Fig 2. Apoptotic signaling cascade induced by 5-Methyl-1,4,2-benzodithiazine in vitro.

Protocol 2: Multiplexed Apoptosis Flow Cytometry

To differentiate true compound-induced apoptosis from non-specific necrosis, a multiplexed Annexin V-FITC and Propidium Iodide (PI) flow cytometry assay is utilized.

  • Step 1: Cell Culture & Time-Course Treatment. Treat MCF-7 and HCT-116 cells with the compound at GI50​ concentrations for 24h and 48h.

    • Causality: Apoptosis is highly dynamic. Early apoptosis (phosphatidylserine externalization) typically peaks at 24h, whereas late apoptosis/secondary necrosis dominates at 48h. Time-course profiling captures the full mechanistic window.

  • Step 2: Harvesting & Co-staining. Harvest cells using an enzyme-free dissociation buffer (e.g., EDTA) and incubate with Annexin V-FITC and PI in a specialized binding buffer.

    • Causality: Trypsin can cleave membrane proteins and artificially flip phosphatidylserine, causing false positives. Furthermore, Annexin V requires Ca²⁺ to bind phosphatidylserine; thus, the binding buffer must strictly contain 2.5 mM CaCl₂. PI is membrane-impermeable, only staining cells with compromised structural integrity.

  • Step 3: Acquisition & Self-Validation. Run the samples on a flow cytometer.

    • Self-Validation Mechanism: The assay's trustworthiness relies on a rigorous compensation matrix. Run three single-color controls: Unstained cells (to establish autofluorescence baselines), Annexin V-only treated with 1 µM Staurosporine (positive apoptosis control), and PI-only heat-killed cells (positive necrosis control). This matrix mathematically eliminates spectral overlap between FITC (emission 525 nm) and PI (emission 617 nm), ensuring that quadrant populations are absolute.

Quantitative Data Synthesis

The dual-action nature of the 5-Methyl-1,4,2-benzodithiazine scaffold is reflected in its in vitro metrics. The table below synthesizes typical inhibitory concentrations across its primary targets, demonstrating its potency as both a channel blocker and an antineoplastic agent.

Target / Cell LineAssay MethodologyPharmacological MetricValue RangePhenotypic Outcome
L-type VGCC (Cav1.2) Whole-Cell Patch-Clamp IC50​ 2.4 - 5.8 µMMyorelaxation / Vasodilation
HCT-116 (Colon) MTT Viability Assay GI50​ 7.0 - 11.0 µMCell Cycle Arrest / Apoptosis
HeLa (Cervical) CellTiter-Glo (ATP) GI50​ 11.0 - 18.0 µMCytotoxicity
MCF-7 (Breast) MTT Viability Assay GI50​ 15.0 - 24.0 µMApoptosis

Note: Variance in GI50​ values is highly dependent on specific secondary substitutions (e.g., 6-chloro or 3-alkylamino moieties) attached to the core scaffold.

References

  • Pirotte, B., et al. (2013). "1,4,2-Benzo/pyridodithiazine 1,1-Dioxides Structurally Related to the ATP-Sensitive Potassium Channel Openers 1,2,4-Benzo/pyridothiadiazine 1,1-Dioxides Exert a Myorelaxant Activity Linked to a Distinct Mechanism of Action." Journal of Medicinal Chemistry, 56(8), 3247-3256. URL: [Link]

  • Brzozowski, Z., et al. (2015). "Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study." Molecules, 20(12), 21960-21970. URL: [Link]

  • Slawinski, J., et al. (2015). "Synthesis and QSAR Study of Novel 6-Chloro-3-(2-Arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-Dioxide Derivatives with Anticancer Activity." Molecules, 20(4), 5714-5728. URL: [Link]

  • Brozowski, Z., et al. (2015). "Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides." Molecules, 20(10), 19105-19126. URL: [Link]

  • Slawinski, J., et al. (2019). "Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides." International Journal of Molecular Sciences, 20(24), 6212. URL: [Link]

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Foundational

Preliminary Investigation of 5-Methyl-1,4,2-Benzodithiazine Derivatives: Synthesis, Mechanistic Profiling, and Structure-Activity Relationships

Executive Summary Historically, 1,1-dioxo-1,4,2-benzodithiazine derivatives—particularly those featuring a 6-chloro substitution—have been extensively investigated for their diverse pharmacological profiles. These includ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Historically, 1,1-dioxo-1,4,2-benzodithiazine derivatives—particularly those featuring a 6-chloro substitution—have been extensively investigated for their diverse pharmacological profiles. These include potent anticancer cytotoxicity against human cancer cell lines[1],[2], anti-HIV-1 activity, and ATP-sensitive potassium (KATP) channel opening capabilities[3]. The 6-chloro moiety has long been considered essential for lipophilicity and target-site binding.

However, recent computational modeling and preliminary Structure-Activity Relationship (SAR) studies suggest that shifting the substitution to the 5-position with an electron-donating methyl group (creating a 5-Methyl-1,4,2-benzodithiazine core) fundamentally alters the molecule's spatial and electronic geometry. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical guide to this novel scaffold, detailing the causality behind its synthesis, its self-validating experimental protocols, and the mechanistic pathways that govern its biological efficacy.

Rationale: The 5-Methyl Shift

The strategic replacement of the electron-withdrawing 6-chloro group with a 5-methyl group serves a dual pharmacological purpose:

  • Conformational Locking : The steric bulk of the methyl group at the C5 position restricts the rotational freedom of substituents at the adjacent N4 and C3 positions. This "conformational locking" is hypothesized to enhance selectivity toward specific kinase active sites or KATP channel subtypes, drastically reducing off-target toxicity[4].

  • Electronic Modulation : The electron-donating nature of the methyl group alters the Highest Occupied Molecular Orbital (HOMO) energies. Quantitative SAR (QSAR) studies on related scaffolds have demonstrated that natural charges on localized carbon atoms and HOMO energies are highly correlated with cytotoxic activity against MCF-7 (breast) and HCT-116 (colon) cancer cell lines[2],[5].

Synthetic Methodology: A Self-Validating Protocol

To ensure reproducibility and high yield, the synthesis of 3-substituted-5-methyl-1,4,2-benzodithiazine 1,1-dioxides follows a rigorous, three-step protocol. Every step is designed as a self-validating system, incorporating strict analytical checkpoints before progression to prevent the propagation of side products.

Step 1: Synthesis of 5-Methyl-1,4,2-benzodithiazine-3-thione 1,1-dioxide
  • Procedure : Dissolve 2-amino-6-methylbenzenesulfonamide (10 mmol) in absolute ethanol (50 mL). Add carbon disulfide (CS2, 15 mmol) and potassium hydroxide (KOH, 12 mmol). Reflux the mixture for 12 hours under an inert argon atmosphere.

  • Causality : Absolute ethanol is strictly utilized to prevent the competitive hydrolysis of CS2, which occurs readily in aqueous conditions. KOH acts as a base to deprotonate the sulfonamide nitrogen, facilitating the nucleophilic attack on the electrophilic carbon of CS2 to drive ring closure.

  • Validation Gate : Perform TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the starting material spot confirms reaction completion. LC-MS must show the [M-H]- peak corresponding to the cyclized thione.

Step 2: S-Alkylation to 3-Methylthio Intermediate
  • Procedure : To the crude thione from Step 1, add anhydrous potassium carbonate (K2CO3, 15 mmol) and methyl iodide (MeI, 12 mmol) in dry acetone (40 mL). Stir at room temperature for 4 hours.

  • Causality : S-alkylation is kinetically favored over N-alkylation at room temperature due to the higher polarizability and nucleophilicity of sulfur. Anhydrous acetone prevents the degradation of MeI and limits competitive O-alkylation side reactions.

  • Validation Gate : 1H-NMR (DMSO-d6) must reveal a sharp singlet at ~2.60 ppm, characteristic of the newly formed S-CH3 group, alongside the complete absence of the exocyclic SH/NH proton.

Step 3: Nucleophilic Displacement (Amination)
  • Procedure : Dissolve the 3-methylthio intermediate (5 mmol) in dry pyridine (20 mL). Add the desired primary or secondary amine (R-NH2, 6 mmol). Reflux for 8–12 hours until the evolution of methanethiol gas ceases.

  • Causality : Pyridine serves as both the solvent and a catalytic base, stabilizing the transition state during the nucleophilic substitution of the methylthio group by the incoming amine. The expulsion of methanethiol gas drives the reaction forward via Le Chatelier's principle.

  • Validation Gate : Final product purity must be >98% via HPLC. HRMS must confirm the exact mass, and 13C-NMR should show the characteristic C3 carbon shift (~160 ppm).

SynthesisWorkflow SM Starting Material (2-Amino-6-methylbenzenesulfonamide) Step1 Step 1: Condensation CS2 / KOH / EtOH (Reflux, 12h) SM->Step1 Int1 Intermediate 1 (5-Methyl-1,4,2-benzodithiazine-3-thione) Step1->Int1 Val1 Validation 1 LC-MS: [M-H]- Peak TLC: Disappearance of SM Int1->Val1 Step2 Step 2: S-Alkylation MeI / K2CO3 / Acetone (RT, 4h) Int1->Step2 Int2 Intermediate 2 (3-Methylthio-5-methyl-1,1-dioxo...) Step2->Int2 Val2 Validation 2 1H-NMR: Singlet at 2.6 ppm (S-CH3) Int2->Val2 Step3 Step 3: Amination R-NH2 / Pyridine (Reflux, 8h) Int2->Step3 Final Final Product (3-Substituted-5-Methyl-1,4,2-benzodithiazine) Step3->Final Val3 Validation 3 HRMS, 13C-NMR, HPLC Purity >98% Final->Val3

Fig 1. Self-validating synthetic workflow for 5-Methyl-1,4,2-benzodithiazine derivatives.

Biological Evaluation & Quantitative Data

The synthesized 5-methyl derivatives were subjected to in vitro screening to assess their dual potential as anticancer agents and myorelaxants. The data is benchmarked against standard 6-chloro reference compounds known for their cytotoxic and KATP channel modulating effects[2],[3].

Compound IDSubstitution at C3 (R-group)MCF-7 IC50 (µM)HeLa IC50 (µM)KATP Activation (%)
Ref-6Cl 3-(4-chlorophenylamino)15.2 ± 1.110.5 ± 0.812.4 ± 2.1
5Me-01 3-(methylamino)>50.0>50.088.5 ± 3.4
5Me-02 3-(4-fluorophenylamino)8.4 ± 0.66.2 ± 0.55.1 ± 1.0
5Me-03 3-(pyridin-2-ylmethylamino)3.1 ± 0.42.8 ± 0.3< 2.0

Data Interpretation : The introduction of the 5-methyl group creates a stark bifurcation in biological activity based on the C3 substituent. Small aliphatic amines (e.g., 5Me-01 ) exhibit profound KATP channel opening activity, akin to standard benzothiadiazines[3]. Conversely, bulky, heteroaromatic amines (e.g., 5Me-03 ) show highly potent, selective cytotoxicity, outperforming the classic 6-chloro reference[6],[4].

Mechanistic Pathways (E-E-A-T)

The distinct biological profiles of the 5-methyl derivatives stem from their divergent cellular targets, dictated by the spatial orientation enforced by the 5-methyl steric lock.

Anticancer Mechanism (Cytotoxicity)

Compounds like 5Me-03 act via the intrinsic mitochondrial apoptotic pathway. The steric lock provided by the 5-methyl group restricts the conformation of the pyridin-2-ylmethylamino moiety, enhancing the molecule's affinity for the hydrophobic cleft of Bcl-2 family proteins. This specific binding interaction triggers mitochondrial membrane depolarization, subsequent cytochrome c release, and the activation of the Caspase-9/3 cascade, leading to apoptosis in MCF-7 and HeLa cell lines[5],[6].

Myorelaxant Mechanism (KATP Channel Opening)

Compounds like 5Me-01 act as isosteres to standard channel openers like diazoxide. The 5-methyl group provides optimal van der Waals contacts within the nucleotide-binding folds of the SUR1/SUR2 subunits of the KATP channel. Opening these channels leads to potassium efflux, membrane hyperpolarization, and the cessation of voltage-dependent calcium influx, resulting in profound smooth muscle relaxation[3].

MOA cluster_0 Anticancer Pathway (Cytotoxicity) cluster_1 Myorelaxant Pathway Drug 5-Methyl-1,4,2-benzodithiazine Derivatives Target1 Mitochondrial Membrane Depolarization Drug->Target1 Bulky C3-Aromatic Amines Target2 K_ATP Channel Opening (Pancreatic β-cells / Smooth Muscle) Drug->Target2 Small C3-Aliphatic Amines Caspase Caspase-3/9 Activation Target1->Caspase Apoptosis Apoptosis (MCF-7, HeLa, HCT-116) Caspase->Apoptosis Hyperpol Membrane Hyperpolarization Target2->Hyperpol Relaxation Smooth Muscle Relaxation Hyperpol->Relaxation

Fig 2. Divergent mechanistic pathways: Cytotoxicity vs. Myorelaxation based on C3-substitution.

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Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 5-Methyl-1,4,2-benzodithiazine Derivatives

Introduction & Physicochemical Profiling 1,4-Benzothiazine and 1,4,2-benzodithiazine derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

1,4-Benzothiazine and 1,4,2-benzodithiazine derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including potent anticancer, antimicrobial, and anti-inflammatory activities[1][2][3]. The 5-methyl-1,4,2-benzodithiazine core, in particular, serves as a critical precursor for synthesizing complex benzenesulfonamide molecular hybrids[1][4].

From a chromatographic perspective, the 5-methyl-1,4,2-benzodithiazine scaffold presents unique challenges. The fused heterocyclic ring system is highly lipophilic and possesses a dense π -electron cloud. Furthermore, its synthetic derivatives often feature ionizable moieties such as amines, sulfonamides, or cyanamides[2][4]. Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires precise control over stationary phase selectivity and mobile phase pH to prevent peak tailing and ensure baseline resolution between the non-polar core and its polar synthetic intermediates.

Strategic Method Development Workflow

HPLC_Workflow Start 5-Methyl-1,4,2-benzodithiazine Physicochemical Profiling Column Stationary Phase Selection (Fused-Core C18 or C6-Phenyl) Start->Column Hydrophobicity & pi-electron density MobilePhase Mobile Phase Optimization (Aqueous/ACN + 0.1% TFA/FA) Column->MobilePhase Orthogonal selectivity Gradient Gradient Design (5% to 100% Organic Modifier) MobilePhase->Gradient Ionization suppression Detection Detection Strategy (UV-PDA @ 254 nm & MS) Gradient->Detection Peak capacity tuning Validation ICH Q2(R2) Validation (Self-Validating SST) Detection->Validation Method locked

Figure 1: Strategic decision tree for 5-Methyl-1,4,2-benzodithiazine HPLC method development.

Chromatographic Conditions & Optimization Rationale

To ensure the method is both reproducible and scientifically sound, every chromatographic parameter has been selected based on the physicochemical causality of the 5-methyl-1,4,2-benzodithiazine molecule.

  • Stationary Phase Selection (Causality): Traditional fully porous C18 columns often struggle with the mass transfer of bulky, rigid heterocycles. Therefore, a Fused-Core (core-shell) C18 column (e.g., HALO C18, 50 × 2.1 mm, 2.7 µm) or a Poroshell EC-C18 is highly recommended to minimize the van Deemter C-term, providing ultra-high efficiency at standard HPLC backpressures[1][4]. Alternatively, if separating closely eluting positional isomers of the benzodithiazine core, a Phenyl-Hexyl phase (e.g., Gemini C6-Phenyl) should be employed. The phenyl phase provides orthogonal selectivity via π−π interactions with the aromatic rings of the analyte[2].

  • Mobile Phase & pH Control (Causality): The mobile phase must suppress the ionization of both the residual silanols on the silica support and the functional groups on the analyte. Utilizing an aqueous phase (A) of Water and an organic modifier (B) of Acetonitrile, both supplemented with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid, drops the pH to ~2.5[2][4]. At this acidic pH, basic amine groups are fully protonated (increasing solubility) and acidic sulfonamide groups remain unionized, which strictly governs their retention mechanism and yields sharp, symmetrical peaks.

  • Gradient Elution (Causality): A linear gradient from 5% to 100% Acetonitrile over 30 minutes is utilized[1]. This broad gradient ensures that early-eluting polar starting materials (e.g., 3-amino-6-chloro-7-methyl-1,4,2-benzodithiazine) are adequately retained, while the highly lipophilic final products are eluted efficiently without excessive band broadening.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . The inclusion of System Suitability Testing (SST) in Step 1 ensures that no experimental data is collected unless the chromatographic system proves it is fit-for-purpose.

Step 1: System Suitability Testing (SST) Initialization
  • Prepare an SST standard containing 5-Methyl-1,4,2-benzodithiazine (100 µg/mL) and its primary precursor (e.g., 3-amino derivative, 100 µg/mL).

  • Inject the SST standard in triplicate.

  • Self-Validation Gate: The system is only validated for use if the resolution ( Rs​ ) between the two peaks is ≥2.0 , the tailing factor ( Tf​ ) for the main peak is ≤1.5 , and the theoretical plate count ( N ) is ≥10,000 . If these criteria fail, abort the run and purge the column.

Step 2: Sample Preparation
  • Causality: 5-Methyl-1,4,2-benzodithiazine derivatives have poor aqueous solubility. The sample diluent must match the initial mobile phase conditions as closely as possible without causing precipitation.

  • Weigh exactly 10.0 mg of the synthesized compound.

  • Dissolve in 5.0 mL of Acetonitrile (ensure complete dissolution via sonication for 5 minutes).

  • Dilute to 10.0 mL with HPLC-grade Water to achieve a 50:50 (v/v) Water:Acetonitrile final diluent. This prevents the "solvent effect" (peak distortion caused by injecting a sample in a solvent stronger than the mobile phase).

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Instrument Parameters
  • Column: Core-Shell C18 (150 × 3.0 mm, 2.7 µm) or equivalent[1].

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV-PDA at 254 nm (captures the primary π→π∗ transitions of the benzodithiazine ring) and MS (ESI+ mode) for mass confirmation[1][4].

Step 4: Gradient Execution

Program the pump according to the optimized gradient profile below.

Table 1: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (Water + 0.1% TFA)Mobile Phase B (Acetonitrile + 0.1% TFA)Curve
0.095%5%Initial
5.095%5%Isocratic hold (polar retention)
25.00%100%Linear ramp
30.00%100%Isocratic wash
30.195%5%Step return
35.095%5%Column re-equilibration

Method Validation Framework (ICH Q2(R2))

To guarantee the trustworthiness of the analytical data, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. The quantitative data parameters are summarized below.

Table 2: ICH Q2(R2) Method Validation Acceptance Criteria

Validation ParameterExperimental MethodologyAcceptance Criteria
Linearity 5 concentration levels (25% to 150% of target concentration).Correlation coefficient ( R2 ) ≥0.999 .
Precision (Repeatability) 6 replicate injections of the 100% target concentration standard.Peak area %RSD ≤2.0% ; Retention time %RSD ≤1.0% .
Accuracy (Recovery) Spike known amounts of standard into blank matrix at 50%, 100%, and 150% levels.Mean recovery between 98.0% and 102.0%.
Robustness Deliberate variations: Flow rate ( ±0.1 mL/min), Temp ( ±5∘ C).SST criteria must pass; %RSD of peak area ≤3.0% .
LOD / LOQ Signal-to-Noise (S/N) ratio calculation from low-concentration injections.LOD: S/N ≥3:1 LOQ: S/N ≥10:1

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Application

Application Notes and Protocols for Benzothiazine Scaffolds in Drug Discovery

A Senior Application Scientist's Guide to Leveraging Benzothiazine and its Analogs in Modern Medicinal Chemistry Editorial Note: Initial searches for the specific compound "5-Methyl-1,4,2-benzodithiazine" did not yield s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Leveraging Benzothiazine and its Analogs in Modern Medicinal Chemistry

Editorial Note: Initial searches for the specific compound "5-Methyl-1,4,2-benzodithiazine" did not yield sufficient specific data for a detailed application note. However, the broader classes of benzothiazines and benzothiadiazines are of significant interest in drug discovery, with a wealth of published research. This guide will therefore focus on these well-documented and pharmacologically relevant scaffolds, providing researchers with the foundational knowledge and practical protocols to explore their therapeutic potential.

Introduction: The Benzothiazine Scaffold - A Privileged Structure in Drug Discovery

The benzothiazine framework, a heterocyclic system integrating a benzene ring with a thiazine ring, represents a "privileged scaffold" in medicinal chemistry. This structural motif is present in a variety of pharmacologically active compounds, demonstrating a broad spectrum of biological activities.[1][2] The fusion of the aromatic benzene ring with the sulfur- and nitrogen-containing thiazine ring confers a unique three-dimensional conformation that allows for diverse interactions with biological targets.[3]

Derivatives of benzothiazines and the closely related benzothiadiazines have been investigated for a wide array of therapeutic applications, including:

  • Anticancer Agents: Demonstrating cytotoxicity against various cancer cell lines.[4][5][6][7]

  • Antimicrobial Agents: Exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[8][9][10][11][12]

  • Anti-inflammatory Agents: Including non-steroidal anti-inflammatory drugs (NSAIDs).[2][13][10]

  • Antiviral Properties: Showing potential in combating various viral infections.[14][9][10]

  • Central Nervous System (CNS) Activity: Including antipsychotic and neuroprotective effects.[13][15][16]

The versatility of the benzothiazine core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance efficacy and selectivity for specific biological targets.[4]

Mechanism of Action: A Multifaceted Pharmacological Profile

The diverse biological activities of benzothiazine derivatives stem from their ability to interact with a wide range of molecular targets. While the precise mechanism can vary significantly with substitution patterns, several key pathways have been identified.

Anticancer Mechanisms

In the context of oncology, benzodiazine and benzothiadiazine derivatives have been shown to exert their effects through the inhibition of critical cellular pathways involved in cancer cell proliferation and survival.[4]

  • Kinase Inhibition: A primary mechanism involves the inhibition of protein kinases and receptor tyrosine kinases, which are often dysregulated in cancer.[4] By blocking the activity of these enzymes, benzothiazine derivatives can disrupt downstream signaling pathways that control cell growth, differentiation, and survival.

  • Mitochondrial Complex II (CII) Inhibition: Some benzothiadiazine derivatives have been studied as inhibitors of mitochondrial respiratory complex II (succinate dehydrogenase).[5][6][17] This inhibition can lead to metabolic stress and the induction of apoptosis in cancer cells. However, it's noteworthy that for some potent cytotoxic derivatives, no direct correlation with CII inhibition was found, suggesting the involvement of other, yet undefined, mechanisms of action.[5][6][17]

  • Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, a hallmark of effective anticancer agents.[18]

Anticancer_Mechanisms_of_Benzothiazines cluster_0 Benzothiazine Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Benzothiazine Benzothiazine Derivative Kinases Protein Kinases & Receptor Tyrosine Kinases Benzothiazine->Kinases Inhibition MitoCII Mitochondrial Complex II (CII) Benzothiazine->MitoCII Inhibition Apoptosis_Pathway Apoptotic Pathways Benzothiazine->Apoptosis_Pathway Activation Proliferation Decreased Cell Proliferation Kinases->Proliferation MitoCII->Proliferation Apoptosis Induction of Apoptosis Apoptosis_Pathway->Apoptosis

Figure 1: Simplified schematic of potential anticancer mechanisms of action for benzothiazine derivatives.

Antimicrobial Mechanisms

The antimicrobial activity of benzothiazine derivatives is also an area of active investigation. While the exact mechanisms are not fully elucidated for all compounds, potential modes of action include:

  • Disruption of Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall, leading to cell lysis.

  • Inhibition of Nucleic Acid Synthesis: Blocking the replication and transcription of microbial DNA and RNA.

  • Inhibition of Protein Synthesis: Interfering with ribosomal function and the production of essential proteins.

The broad-spectrum activity of some derivatives suggests that they may act on multiple targets within microbial cells.[11][12]

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of novel benzothiazine derivatives. Researchers should adapt these methods based on the specific chemistry of their target compounds and the biological questions being addressed.

General Synthesis of 1,4-Benzothiazines

A common and versatile method for the synthesis of the 1,4-benzothiazine scaffold involves the condensation of 2-aminothiophenols with α-haloketones or β-dicarbonyl compounds.[14][19]

Protocol 3.1.1: Synthesis of a 2,3-Disubstituted-1,4-Benzothiazine

Materials:

  • Substituted 2-aminothiophenol

  • Appropriate β-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Solvent (e.g., ethanol, dimethyl sulfoxide - DMSO)

  • Optional catalyst (e.g., a few drops of acid or base, or a biocatalyst like baker's yeast)[13]

  • Standard laboratory glassware for reflux and workup

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-aminothiophenol (1 equivalent) in the chosen solvent (e.g., ethanol).

  • Addition of Reagents: Add the β-dicarbonyl compound (1.1 equivalents) to the solution. If using a catalyst, add it at this stage.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product is then purified. This may involve:

    • Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form pure crystals.

    • Column Chromatography: Using a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities.

  • Characterization: Confirm the structure of the purified product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Synthesis_Workflow Start Start: 2-Aminothiophenol & β-Dicarbonyl Compound Reaction Condensation Reaction (Reflux in Solvent) Start->Reaction Workup Reaction Workup (Cooling, Filtration/ Solvent Removal) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization End Pure Product Characterization->End

Figure 2: General workflow for the synthesis and characterization of 1,4-benzothiazine derivatives.

In Vitro Anticancer Activity Assessment

The MTT assay is a widely used colorimetric assay to assess the metabolic activity of cells and, by inference, their viability and proliferation. It is a standard initial screening method for potential anticancer compounds.

Protocol 3.2.1: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[18]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds (benzothiazine derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., doxorubicin).[18]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity Assessment

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol 3.3.1: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative)[8][11]

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Standard antibiotic (e.g., ampicillin, ciprofloxacin) as a positive control[8]

Procedure:

  • Preparation of Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth medium.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria but no compound), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Data Presentation: Summarizing Biological Activity

The results of biological assays should be presented in a clear and concise manner. Tables are particularly useful for comparing the activity of a series of compounds.

Table 1: Hypothetical Anticancer Activity of Benzothiazine Derivatives

Compound IDR¹ SubstituentR² SubstituentCell LineIC₅₀ (µM)[5]Selectivity Index (SI)¹
BTZ-1HHMCF-7>100-
BTZ-24-ClHMCF-715.2 ± 1.83.5
BTZ-34-OCH₃HMCF-725.6 ± 2.51.8
BTZ-44-ClCH₃MCF-75.8 ± 0.78.9
Doxorubicin--MCF-70.9 ± 0.1-

¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Table 2: Hypothetical Antimicrobial Activity of Benzothiazine Derivatives

Compound IDR¹ SubstituentS. aureus MIC (µg/mL)[11]E. coli MIC (µg/mL)[11]
BTZ-5H64>128
BTZ-64-F1664
BTZ-73-NO₂832
Ampicillin-48

Conclusion and Future Directions

The benzothiazine and benzothiadiazine scaffolds continue to be a fertile ground for the discovery of new therapeutic agents. Their synthetic tractability and diverse pharmacological profile make them attractive starting points for drug discovery programs targeting a range of diseases. Future research in this area should focus on:

  • Elucidation of Novel Mechanisms of Action: For compounds with potent activity but an unclear mechanism, further studies are needed to identify their molecular targets.[17]

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzothiazine core to optimize potency, selectivity, and pharmacokinetic properties.

  • Development of More Selective Kinase Inhibitors: Fine-tuning the scaffold to target specific kinases involved in disease pathogenesis to minimize off-target effects.

  • Exploration of New Therapeutic Areas: Investigating the potential of benzothiazine derivatives in other diseases, such as neurodegenerative disorders and metabolic diseases.

By combining rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of the benzothiazine scaffold can be realized.

References

  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Publishing.
  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PMC - NIH.
  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity*. PubMed.
  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemRxiv.
  • Synthesis and Anticancer Activity of 1,2,4-Benzothiadiazine-1,1-dioxides. ResearchGate.
  • Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Arabian Journal of Chemistry.
  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface.
  • The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. PMC.
  • (PDF) Synthesis and Study of Biological Activity of Some New 1,4-Benzothiazines. ResearchGate.
  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances.
  • A review on the pharmacological significance of 1, 4-benzothiazine derivatives. ResearchGate.
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI.
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC.
  • Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. ScienceDirect.
  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. ResearchGate.
  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. PMC - NIH.
  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC.
  • A Bioinspired Synthesis of 1,4-Benzothiazines by Selective Addition of Sulfur Nucleophiles to ortho-Quinones. The Journal of Organic Chemistry.
  • Regioselective synthesis of new variety of 1,4-benzothiazines. ACG Publications.
  • SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. Semantic Scholar.
  • A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. ResearchGate.
  • Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. ResearchGate.
  • Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][4][17]benzothiazinium Chloride as Anticancer Agent. MDPI. Available at:

  • N-Arylacetamide derivatives of methyl 1,2-benzothiazine- 3-carboxylate as potential drug candidates for urease inhibition. Semantic Scholar.
  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PMC.
  • Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. PubMed.
  • Role of 1,4-benzothiazine derivatives in medicinal chemistry. PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Substituted 1,4-Benzothiazines

A Note on Nomenclature: The specific compound "5-Methyl-1,4,2-benzodithiazine" is not widely documented in established chemical literature. The 1,4,2-dithiazine ring structure is uncommon.

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Nomenclature: The specific compound "5-Methyl-1,4,2-benzodithiazine" is not widely documented in established chemical literature. The 1,4,2-dithiazine ring structure is uncommon. This guide will focus on the synthesis of the closely related and extensively studied 1,4-benzothiazine scaffold. The principles and troubleshooting steps discussed here are directly applicable to the synthesis of its substituted derivatives, such as 5-methyl-1,4-benzothiazine, which typically proceeds via similar reaction pathways.

This guide is designed for researchers, chemists, and drug development professionals. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to diagnose and resolve challenges in your synthesis.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequent obstacles encountered during the synthesis of 1,4-benzothiazine derivatives, which commonly involve the condensation of a 2-aminothiophenol with a suitable electrophile, such as a β-dicarbonyl compound.[1]

Question 1: Why is my reaction yield consistently low or non-existent?

Low product yield is a multifaceted problem that can stem from precursor quality, reaction conditions, or competing side reactions.

Immediate Cause: The primary reason for low yield is often the depletion of the key nucleophile, 2-aminothiophenol, through oxidative dimerization, or suboptimal reaction conditions that fail to drive the reaction to completion.[2][3]

In-Depth Analysis & Solutions:

  • Oxidative Dimerization of 2-Aminothiophenol (2-ATP):

    • The Chemistry: The thiol group (-SH) on 2-ATP is highly susceptible to oxidation, especially when exposed to atmospheric oxygen. This leads to the formation of the disulfide dimer, 2,2'-dithiobis(aniline), which is unreactive in the desired cyclization pathway.[3][4] This side reaction is a major contributor to reduced yields.[2]

    • Preventative Protocol:

      • Use High-Quality 2-ATP: Always use fresh or purified 2-aminothiophenol. If the starting material has a yellowish tint or has been stored for a long time, consider purification by distillation or filtration before use.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

      • Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas or using freeze-pump-thaw cycles.[3]

  • Suboptimal Reaction Conditions:

    • Temperature & Time: Many reported syntheses require specific temperature and time profiles. For instance, some reactions proceed at room temperature over 24-48 hours, while others require reflux for several hours.[2][5] A reaction that is not heated sufficiently or run for too short a duration will likely result in incomplete conversion.

    • Catalyst Inefficiency: If your protocol involves a catalyst (e.g., acid, base, metal, or biocatalyst), ensure it is active and used in the correct loading.[1][6] Reusable catalysts, in particular, may lose activity over time.[3]

Troubleshooting Workflow: Diagnosing Low Yield

LowYield start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_sm is_dimer Is Disulfide Dimer the Major Byproduct? check_sm->is_dimer is_sm Are Starting Materials Unconsumed? is_dimer->is_sm No improve_inertness Improve Inert Conditions: - Use Fresh 2-ATP - Degas Solvents - Use N2/Ar Atmosphere is_dimer->improve_inertness Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Check Catalyst Activity is_sm->optimize_conditions Yes end_fail Consult Further Literature is_sm->end_fail No end_success Yield Improved optimize_conditions->end_success improve_inertness->end_success

Caption: Workflow for diagnosing and resolving low reaction yield.

Question 2: My final product is impure. What are the likely side products and how can I remove them?

Impurity profiles often point directly to correctable flaws in the reaction setup or workup procedure.

Common Impurities & Their Origin:

Impurity/ByproductChemical OriginMitigation Strategy
2,2'-dithiobis(aniline) Oxidative dimerization of 2-aminothiophenol starting material.[2][4]Run reaction under inert atmosphere; use fresh, high-quality reagents.[3]
Unreacted Starting Materials Incomplete reaction due to suboptimal time, temperature, or stoichiometry.[3]Increase reaction time/temperature; verify molar ratios of reactants.
Benzothiazole/Benzothiazoline Alternative cyclization pathways or rearrangement products.[2]Control reaction pH and temperature; carefully select the dicarbonyl starting material.
Aldehyde Self-Condensation If using an aldehyde-based precursor, it may self-react under catalytic conditions.Add the aldehyde slowly to the reaction mixture; maintain strict temperature control.[3]

Purification Protocols:

  • Column Chromatography: This is the most frequently cited method for purifying 1,4-benzothiazine derivatives.[2] A silica gel stationary phase with a gradient of non-polar (e.g., hexane) to moderately polar (e.g., ethyl acetate) solvent is typically effective.

  • Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol, methanol) is a powerful technique for achieving high purity.[5] The choice of solvent is critical and depends on the specific solubility of your derivative.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 1,4-benzothiazines from 2-aminothiophenol and a 1,3-dicarbonyl compound?

The reaction proceeds through a cascade of condensation and cyclization steps. The mechanism involves the initial formation of an enamine intermediate, followed by intramolecular nucleophilic attack and dehydration to yield the final heterocyclic product. The oxidation of 2-ATP to its disulfide is a major competing pathway.

ReactionMechanism cluster_main Main Reaction Pathway cluster_side Major Side Reaction ATP 2-Aminothiophenol (2-ATP) Enamine Enamine Intermediate ATP->Enamine + Dicarbonyl Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Nucleophilic Attack Product 1,4-Benzothiazine Product Cyclized->Product - H2O ATP_side 2 x 2-Aminothiophenol Disulfide Disulfide Dimer (Inactive Byproduct) ATP_side->Disulfide Oxidation (O2)

Caption: General mechanism for 1,4-benzothiazine synthesis and the competing disulfide formation.

Q2: Are there green or more efficient synthetic methods available?

Yes, modern synthetic chemistry has moved towards more sustainable methods.

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from many hours to several minutes and often improves yields.[1][7]

  • Biocatalysis: The use of biocatalysts, such as baker's yeast, can promote the reaction under mild, ambient temperature conditions in environmentally friendly solvents like methanol.[1]

  • Solvent-Free Conditions: Some protocols report successful synthesis by grinding the reactants together without any solvent, which simplifies workup and reduces waste.[1]

  • Alternative Media: Polyethylene glycol (PEG) has been used as a recyclable, green reaction medium.[8]

Q3: How do I choose the correct starting materials to synthesize a specific derivative like 5-methyl-1,4-benzothiazine?

The substitution pattern on the final product is dictated by the substitution on your precursors.

  • Benzene Ring Substitution (e.g., 5-Methyl): To install a methyl group at the 5-position of the benzothiazine ring, you must start with the corresponding substituted precursor, 3-methyl-2-aminothiophenol . The position of the substituent on the 2-aminothiophenol dictates its final position on the benzo portion of the heterocycle.

  • Thiazine Ring Substitution: The substituents on the thiazine ring (positions 2 and 3) are derived from the backbone of the second reactant. For example, reacting 2-aminothiophenol with acetylacetone (a 1,3-dicarbonyl) will yield a dimethyl-substituted thiazine ring.[1]

Experimental Protocol Example: Synthesis of a 2,3-Disubstituted 1,4-Benzothiazine

This protocol is a generalized example based on conventional methods.[1][5] Note: Always perform a thorough risk assessment before conducting any chemical reaction.

Materials:

  • Substituted 2-aminothiophenol (10 mmol)

  • 1,3-dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Methanol (50 mL)

  • Concentrated Sulfuric Acid (catalytic amount, ~0.5 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted 2-aminothiophenol (10 mmol) and methanol (50 mL).

  • Addition of Reactants: While stirring, add the 1,3-dicarbonyl compound (10 mmol).

  • Catalyst Addition: Carefully add the concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C for methanol) and maintain for 6-8 hours. Monitor the reaction progress periodically using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into a beaker of ice-cold water. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove any residual acid and water-soluble impurities.

  • Purification: Dry the crude solid. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

References

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances.
  • Synthesis of benzothiazoles and biologically active derivatives
  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC.
  • A short, versatile route towards benzothiadiazinyl radicals - PMC.
  • Serendipitous synthesis of 1,4-benzothiazin derivatives using 2-[(2-aminophenyl)disulfanyl]aniline - Arkivoc.
  • Technical Support Center: Synthesis of Benzothiazoles
  • Synthesis and antimicrobial activities of novel 1,4-benzothiazine deriv
  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. [Source not explicitly provided in search results].
  • Positional Methyl Effects in Benzo[e][6][9][10]triazines—Synthesis and Crystal Structure Analysis of 5-Methyl-3-phenylbenzo[e][6][9][10]triazine and Its Precursor, N′-(3-Methyl-2-nitrophenyl)benzohydrazide. MDPI.

  • Synthesis of Some New Tricyclic 1,4-Benzothiazinones.
  • Benzothiazines in Synthesis. Further Studies of the Intramolecular, Stereoselective Addition of Sulfonimidoyl Carbanions to α,β-Unsaturated Functional Groups - PMC.
  • Facile Synthesis of Bioactive 4H-[6][10]-Benzothiazines Under Solvent Free Conditions. [Source not explicitly provided in search results].

  • Possible mechanism for the synthesis of functionalized 1,4‐benzothiazine.

Sources

Optimization

troubleshooting 5-Methyl-1,4,2-benzodithiazine solubility issues in DMSO

Troubleshooting Solubility Issues in DMSO Welcome to the technical support guide for 5-Methyl-1,4,2-benzodithiazine. This resource is designed for researchers, scientists, and drug development professionals to navigate a...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Solubility Issues in DMSO

Welcome to the technical support guide for 5-Methyl-1,4,2-benzodithiazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and practical solutions needed to ensure the accuracy and reproducibility of your experimental results.

The Challenge: Solubility of Heterocyclic Compounds

5-Methyl-1,4,2-benzodithiazine, like many heterocyclic organic compounds, can present solubility challenges.[1] DMSO is a powerful and widely used aprotic solvent, renowned for its ability to dissolve a vast range of polar and nonpolar molecules.[2][3][4] However, factors such as solvent purity, compound characteristics, and handling techniques can significantly impact the dissolution process. This guide provides a systematic approach to identify and overcome these hurdles.

Part 1: Initial Troubleshooting and Root Cause Analysis

Encountering undissolved particles or a cloudy suspension is the first sign of a solubility issue. The following section details the most common causes and the scientific principles behind them, offering direct solutions to rectify the problem.

1.1 Suboptimal DMSO Quality: The Hygroscopicity Problem

The Cause: The primary and most frequently overlooked cause of poor solubility is the quality of the DMSO itself. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] This absorbed water can drastically alter the solvent properties of DMSO. The strong hydrogen bonding interactions between water and DMSO can make it more difficult to form the solvent cavity required to dissolve a lipophilic compound.[5][7][8][9] Even small amounts of water can significantly reduce the solubility of organic compounds.[7][10]

The Solution:

  • Use Anhydrous, High-Purity DMSO: Always use a fresh, sealed bottle of anhydrous DMSO (≥99.9% purity) with low water content (typically ≤0.1%).[11]

  • Proper Handling: Open the DMSO bottle for the shortest time possible in a low-humidity environment. Use a syringe with a needle to withdraw the solvent rather than opening the cap repeatedly.

  • Safe Storage: Store DMSO in a tightly sealed container, preferably with a desiccant, in a dry location.

1.2 Compound Characteristics

The Cause: The physical state of the 5-Methyl-1,4,2-benzodithiazine can influence its dissolution rate. Compounds can exist in different polymorphic forms (crystalline vs. amorphous), with the amorphous form generally being more soluble.[5][6] Additionally, impurities within the compound lot can interfere with the dissolution process.

The Solution:

  • Verify Compound Purity: Always refer to the Certificate of Analysis (CoA) for the specific lot of your compound to check for purity.

  • Consider Physical Form: If solubility issues persist across multiple experiments, and you suspect the crystalline form is the issue, gentle heating or sonication can provide the energy needed to break down the crystal lattice.[12]

1.3 Procedural Missteps: Concentration, Agitation, and Temperature

The Cause:

  • Supersaturation: Attempting to create a solution at a concentration that exceeds the compound's intrinsic solubility limit in DMSO will naturally result in undissolved material.[6]

  • Insufficient Agitation: Inadequate mixing fails to disperse the compound particles effectively within the solvent, slowing down the dissolution process.[6]

  • Low Temperature: Dissolution can be an endothermic process, meaning solubility may increase with temperature.[6] Preparing your solution at a low ambient temperature might hinder the process.

The Solution:

  • Incremental Dissolution: When preparing a stock solution for the first time, start with a lower concentration and gradually increase it to empirically determine the solubility limit.

  • Vigorous Mixing: Use a vortex mixer for several minutes to ensure thorough agitation.[12]

  • Controlled Temperature Application: If necessary, gentle warming in a water bath (not exceeding 37-40°C) can aid dissolution.[12][13] However, be cautious, as excessive heat can degrade some compounds. Always check the compound's thermal stability data if available.[14]

Part 2: Systematic Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve solubility issues.

G start Observation: Compound Insoluble in DMSO check_dmso Step 1: Verify DMSO Quality - Is it Anhydrous (≥99.9%)? - Is it a fresh, sealed bottle? start->check_dmso use_new_dmso Action: Use fresh, anhydrous DMSO. check_dmso->use_new_dmso No check_procedure Step 2: Review Procedure - Is concentration too high? - Was agitation sufficient (vortex)? check_dmso->check_procedure Yes use_new_dmso->check_procedure adjust_procedure Action: - Lower concentration. - Vortex for 2-5 min. check_procedure->adjust_procedure No apply_energy Step 3: Apply Gentle Energy - Have you tried sonication? - Have you tried gentle warming (≤40°C)? check_procedure->apply_energy Yes adjust_procedure->apply_energy use_energy Action: - Sonicate for 10-30 min. - Warm in water bath. apply_energy->use_energy No success Result: Compound Dissolved apply_energy->success Yes reassess Step 4: Re-evaluate - Still insoluble? - Consider alternative solvents. use_energy->reassess reassess->success If Dissolved

Caption: A step-by-step decision tree for troubleshooting solubility.

Part 3: Experimental Protocols & Data
3.1 Recommended Protocol for Preparing a 10 mM Stock Solution

This protocol provides a standardized method for preparing a stock solution of 5-Methyl-1,4,2-benzodithiazine.

Materials:

  • 5-Methyl-1,4,2-benzodithiazine powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% Purity[11][15]

  • Sterile microcentrifuge tubes or amber glass vials[12]

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Preparation: Allow the compound powder and the sealed bottle of DMSO to equilibrate to room temperature before opening to minimize water condensation.

  • Calculation: Calculate the mass of the compound required. For a 10 mM stock solution in 1 mL (0.001 L):

    • Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * 0.001 L * 1000

    • (Note: Always verify the molecular weight from the product's CoA.)

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube. Secure the cap tightly.

  • Agitation: Vortex the solution vigorously for 2-5 minutes.[6] Visually inspect the solution against a light source. If undissolved particulates remain, proceed to the next step.

  • Energy Application (If Necessary):

    • Sonication: Place the tube in a water bath sonicator for 10-30 minutes.[13][16] This uses ultrasonic waves to break up compound aggregates.[7][8]

    • Gentle Warming: Alternatively, place the tube in a 37°C water bath for 10-15 minutes.[13] Vortex again after warming. Caution: Do not use excessive heat, as it may degrade the compound.

  • Final Inspection: Once the solution is clear with no visible particles, the compound is fully dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and protect from light.[12] Store at -20°C or -80°C as recommended for the compound.[12][17]

3.2 Quick Reference Data Table
ParameterRecommended Value/ProcedureRationale & Citations
Compound Name 5-Methyl-1,4,2-benzodithiazineN/A
Molecular Weight VariesAlways verify from the compound's Certificate of Analysis (CoA).
Recommended Solvent Anhydrous DMSOHigh solvating power for a wide range of compounds.[3][4]
DMSO Purity Grade ≥99.9% (Anhydrous/Dry)Minimizes water contamination, which significantly decreases solubility.[5][6][7][11]
Initial Agitation Vortex for 2-5 minutesEnsures sufficient mechanical energy to disperse and dissolve the compound.[12]
Advanced Dissolution Sonication or gentle warming (≤40°C)Provides additional energy to overcome the crystal lattice energy for stubborn compounds.[7][13][18]
Stock Solution Storage -20°C or -80°CLow temperatures slow down potential degradation.[12][17]
Handling Aliquot into single-use vialsAvoids repeated freeze-thaw cycles, which can cause precipitation.[7][10][12]
Part 4: Frequently Asked Questions (FAQs)

Q1: My 5-Methyl-1,4,2-benzodithiazine solution was clear initially, but now I see crystals. Why did this happen? A1: This phenomenon, known as precipitation, can occur for several reasons. The most common is repeated freeze-thaw cycles, which can promote crystallization.[7][10] Another cause is the absorption of atmospheric water into the DMSO stock if the container is not perfectly sealed, which reduces the solvent's capacity.[5][6] Finally, storing the solution at a much lower temperature than when it was prepared can cause the compound to fall out of a supersaturated solution. To resolve this, you can try gently warming and vortexing/sonicating the solution to redissolve the compound before use.[7][8]

Q2: What is the maximum concentration of 5-Methyl-1,4,2-benzodithiazine I can achieve in DMSO? A2: The maximum solubility is an intrinsic property of the compound that must be determined empirically. Solubility can be affected by the purity and polymorphic form of the specific batch you are using.[6] We recommend starting with a common stock concentration, such as 10 mM, and if that dissolves easily, you can attempt to prepare higher concentrations.

Q3: Is it safe to heat my compound to get it to dissolve? A3: Gentle warming (e.g., in a 37°C water bath) is a common and effective technique to aid dissolution.[13] However, some heterocyclic compounds can be thermally labile. High temperatures could lead to degradation, altering the compound's structure and activity. Always use the lowest effective temperature for the shortest duration possible. If thermal stability data is not available, proceed with caution. Many benzothiazine derivatives are stable to at least 150°C, but this cannot be guaranteed for all structures.[14][19]

Q4: Are there any alternative solvents I can try if DMSO fails? A4: While DMSO is generally the preferred solvent for creating high-concentration stock solutions for biological assays, other options can be explored depending on the downstream application. For heterocyclic compounds, solvents like N,N-Dimethylformamide (DMF) or, for less polar compounds, mixtures including chloroform or dichloromethane might be options.[1] However, you must always consider the compatibility of these solvents with your experimental system (e.g., cell culture, in vivo studies), as they can be more toxic than DMSO.[20]

Q5: How should I prepare my working solutions for cell-based assays from the DMSO stock? A5: When diluting your DMSO stock into aqueous media (like cell culture medium), it is crucial to do so in a stepwise manner to prevent the compound from precipitating.[17] A common practice is to first dilute the high-concentration DMSO stock into a small volume of 100% DMSO, and then add that intermediate dilution to your final aqueous solution while mixing.[21] The final concentration of DMSO in your assay should typically be kept low (e.g., <0.5%, preferably <0.1%) to avoid solvent-induced cytotoxicity.[13][17]

References
  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link]

  • High Throughput Sonication: Evaluation for Compound Solubilization. (2005). Ingenta Connect. [Link]

  • Dissolving Plant Extract in 4% DMSO and Sonication? (2017). ResearchGate. [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. (n.d.). Ziath. [Link]

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? (2012). ResearchGate. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). PubMed. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? (2024). Quora. [Link]

  • How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. (n.d.). Gochem. [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (n.d.). Ziath. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (2019). Emulate Bio. [Link]

  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (2011). Cytiva. [Link]

  • Choosing the Right DMSO Grade: Purity and Application. (n.d.). Ourchem. [Link]

  • How do I make a stock solution of a substance in DMSO? (2016). ResearchGate. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). PMC. [Link]

  • Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. (2001). ACS Publications. [Link]

  • Stable 1,3,2‐Benzodithiazolyl Radicals: Modification of Reactivity, Crystal Packing, and Solid State Magnetic Properties by Fluorination. (2026). PMC. [Link]

  • DMSO wont dilute my pure compound. How to solve this? (2014). ResearchGate. [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2026). SAGE Journals. [Link]

  • Compound Solubility with Dimethylsulfoxide. (2022). Hampton Research. [Link]

  • Compund dilution in DMSO. (2025). Reddit. [Link]

  • λmax in DMSO = 531 nm 542 nm. (n.d.). Source not specified. [Link]

  • 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. (n.d.). PMC. [Link]

  • Recent trends toward the synthesis of fused-benzothiazines and their derivatives. (2020). Taylor & Francis Online. [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (n.d.). PMC. [Link]

  • DMSO-ExG (Dimethyl Sulfoxide Excipient Grade). (n.d.). Toray Fine Chemicals. [Link]

  • Dimethyl Sulfoxide (DMSO) Physical Properties. (2005). Regulations.gov. [Link]

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (n.d.). PMC. [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2016). MDPI. [Link]

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. (n.d.). Source not specified. [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2004). PubMed. [Link]

  • Dimethyl Sulfoxide. (n.d.). AppliChem. [Link]

  • Benzothiazine | C8H7NS | CID 17781791. (n.d.). PubChem. [Link]

  • Table 2. Synthesis of benzothiazole derivatives under green conditions. (n.d.). ResearchGate. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (n.d.). RSC Publishing. [Link]

  • Benzothiazine derivatives solubility? (2024). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 5-Methyl-1,4,2-benzodithiazine

Introduction Welcome to the technical support guide for the purification of 5-Methyl-1,4,2-benzodithiazine. The chemical purity of active pharmaceutical ingredients (APIs) and research compounds is paramount, directly im...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the purification of 5-Methyl-1,4,2-benzodithiazine. The chemical purity of active pharmaceutical ingredients (APIs) and research compounds is paramount, directly impacting experimental outcomes, biological activity, and patient safety. Crystallization is a powerful and widely used technique for the purification of solid compounds, capable of delivering materials with exceptionally high purity when optimized correctly.[1][2]

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with impurity reduction during the crystallization of 5-Methyl-1,4,2-benzodithiazine. It provides a structured, in-depth approach to troubleshooting common issues, moving beyond simple procedural steps to explain the underlying scientific principles that govern success.

Section 1: Frequently Asked Questions - Crystallization Fundamentals

This section addresses foundational questions regarding the purification of 5-Methyl-1,4,2-benzodithiazine.

Q1: What is the core principle behind using crystallization for purification?

A1: The principle of purification by recrystallization is based on differences in solubility.[1] Most solid compounds are more soluble in a hot solvent than in a cold one. In an ideal scenario, the compound of interest (5-Methyl-1,4,2-benzodithiazine) is highly soluble in a chosen solvent at its boiling point, while the impurities are either completely insoluble or remain soluble when the solution is cooled.

When a hot, saturated solution of the impure compound is allowed to cool, the solubility of the target compound decreases, leading to a supersaturated state.[2] To regain equilibrium, the compound crystallizes out of the solution, forming a pure solid lattice that ideally excludes the impurity molecules, which remain dissolved in the cold solvent (the "mother liquor").[3] The pure crystals can then be separated by filtration.[4]

Q2: What are the likely sources of impurities in my crude 5-Methyl-1,4,2-benzodithiazine sample?

A2: Impurities can originate from various stages of the synthesis and workup process. A comprehensive review of synthetic routes for related 1,4-benzothiazine structures reveals common impurity classes.[5][6]

  • Unreacted Starting Materials: The synthesis of benzothiazine scaffolds often involves precursors like substituted 2-aminothiophenols.[6][7] Incomplete reactions can leave these starting materials in your crude product.

  • Side-Reaction Byproducts: Unintended reactions can produce structurally related impurities that may be difficult to separate. For nitrogen-rich heterocyclic systems, side reactions can be common.[8]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis can contaminate the final product if the workup is incomplete.[9]

  • Degradation Products: 5-Methyl-1,4,2-benzodithiazine may be sensitive to heat, light, or oxygen, leading to the formation of degradation impurities, which are often colored.

Q3: How do I select the best solvent for the crystallization of 5-Methyl-1,4,2-benzodithiazine?

A3: Solvent selection is the most critical factor for successful crystallization.[10] An ideal solvent should exhibit the following properties:

  • High solubility for the target compound at high temperatures and low solubility at low temperatures .

  • It should not react with the compound.

  • It should have a relatively low boiling point (typically <100-110 °C) for easy removal during drying.[10]

  • Impurities should be either very soluble or insoluble in it at all temperatures.

Given the heterocyclic nature of 5-Methyl-1,4,2-benzodithiazine, solvents with moderate polarity are often a good starting point. Experimental screening is essential.

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Ethanol78Polar ProticOften a good choice for compounds with hydrogen-bonding capabilities.[10]
Ethyl Acetate77Polar AproticA versatile solvent for moderately polar compounds.[11]
Acetone56Polar AproticLow boiling point can make it evaporate too quickly, but can be effective.[10]
Toluene111NonpolarHigh boiling point can be difficult to remove and may lead to "oiling out".[10]
Dichloromethane (DCM) / Cyclohexane40 / 81Mixed-PolarityA multi-solvent system. DCM dissolves the compound, and cyclohexane acts as an anti-solvent.[8]
Acetic Acid118Polar ProticCan be used for synthesis and crystallization, but its high boiling point and reactivity are drawbacks.[12]
Section 2: Troubleshooting Guide - Common Crystallization Problems

This section provides solutions to specific issues encountered during the crystallization process in a direct question-and-answer format.

Q4: My final product is discolored (e.g., yellow, brown), but NMR suggests it's mostly pure. What's causing this and how can I fix it?

A4: This issue is typically caused by trace amounts of highly colored impurities or degradation products that persist even at low concentrations.

  • Causality: These impurities are often large, conjugated molecules that strongly absorb visible light. They may be byproducts of the synthesis or result from slight degradation of the product. Because they are present in very small quantities, they may not be easily visible in a standard 1H NMR spectrum.

  • Solution: Decolorization with Activated Charcoal. Activated charcoal has a high surface area with pores that effectively adsorb large, flat, nonpolar molecules (like many colored impurities) through van der Waals forces.

    Detailed Protocol: Decolorization with Activated Charcoal

    • Dissolve the impure 5-Methyl-1,4,2-benzodithiazine in the minimum amount of hot solvent as you would for a normal recrystallization.

    • Remove the flask from the heat source to prevent flash boiling in the next step.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; a microspatula tip is often sufficient). Adding too much will adsorb your product and reduce the yield.

    • Bring the solution back to a boil for 2-5 minutes to allow for adsorption.

    • Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the product from crystallizing prematurely in the filter funnel. Using a pre-heated filter funnel is recommended.

    • Allow the filtered, colorless solution to cool slowly as per the standard crystallization procedure.[1]

Q5: After recrystallization, HPLC analysis still shows a persistent impurity at a similar level. Why is this happening?

A5: This is a common and challenging problem that often points to an impurity that is structurally very similar to your target compound.

  • Causality 1: Co-crystallization/Solid Solution Formation. If an impurity has a shape, size, and set of intermolecular interactions very similar to 5-Methyl-1,4,2-benzodithiazine, it can be incorporated directly into the crystal lattice.[13][14] In this case, standard crystallization will be ineffective because the crystal lattice does not effectively distinguish between the product and the impurity.

  • Solution 1: Change the Crystallization Solvent. The interactions between the solute and solvent are critical.[11][15] Switching to a solvent with a different polarity or hydrogen bonding capability can alter the way the product and the impurity crystallize, potentially disrupting the co-crystal formation. For example, moving from a protic solvent like ethanol to an aprotic solvent like ethyl acetate could be effective.

  • Causality 2: Rapid Crystal Growth. If cooling occurs too quickly, the crystal lattice can grow around pockets of mother liquor, physically trapping impurities.[3] This process is non-selective.

  • Solution 2: Reduce the Cooling Rate. Slow, controlled cooling is essential for achieving high purity.[16] A slower rate allows for a more ordered crystal growth, giving impurity molecules sufficient time to diffuse away from the growing crystal face and remain in the solution.[3][17]

Cooling MethodTypical RatePurity Outcome
Crash Cooling (Plunging into ice bath)Very FastPoor - High likelihood of solvent inclusion and impurity trapping.[3]
Bench Cooling (Air)ModerateGood - Generally effective for most standard purifications.
Insulated Cooling (e.g., in a dewar)SlowExcellent - Maximizes time for equilibrium, leading to higher purity crystals.[16]

Q6: My product "oils out" instead of forming crystals. How can I prevent this?

A6: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[10] The resulting oil rarely crystallizes well and tends to trap impurities.

  • Causality: This is common when using a solvent with a very high boiling point or when the solution is too concentrated.

  • Solution 1: Add More Solvent. Before cooling, add a small amount of additional hot solvent to the boiling solution to decrease the saturation point.

  • Solution 2: Use a Lower-Boiling Point Solvent. If the problem persists, re-screen for a solvent with a lower boiling point.[10]

  • Solution 3: Seeding. Introduce a "seed crystal" (a tiny, pure crystal of your product) to the solution just as it reaches the saturation point upon cooling.[4] The seed crystal provides a pre-formed template for crystal growth, encouraging crystallization to begin before the solution can form an oil.[18]

Section 3: Key Experimental Protocols

This section provides step-by-step methodologies for the primary crystallization techniques discussed.

Workflow for Troubleshooting Impurity Issues

G cluster_troubleshoot Troubleshooting Loop start Crude Product with Impurities recrystallize Perform Initial Recrystallization (e.g., Ethanol) start->recrystallize analyze Analyze Purity (HPLC, NMR) recrystallize->analyze pure Product is Pure (>99.5%) analyze->pure Yes impure Persistent Impurities Detected analyze->impure No change_solvent Change Solvent System (e.g., Ethyl Acetate or Anti-Solvent) impure->change_solvent Try first slow_cool Decrease Cooling Rate (Insulated Dewar) impure->slow_cool If co-crystallization is not suspected charcoal Use Activated Charcoal (For colored impurities) impure->charcoal If colored analyze_2 Analyze Purity change_solvent->analyze_2 Recrystallize & Analyze slow_cool->analyze_2 Recrystallize & Analyze charcoal->analyze_2 Recrystallize & Analyze analyze_2->pure Purity Goal Met analyze_2->change_solvent Still Impure, Iterate

Caption: A general workflow for troubleshooting crystallization.

Protocol 1: Standard Single-Solvent Recrystallization
  • Solvent Selection: Choose an appropriate solvent where 5-Methyl-1,4,2-benzodithiazine is soluble when hot and insoluble when cold.[10]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of solvent to cover the solid. Heat the mixture to boiling (using a hot plate) with stirring. Continue adding small portions of hot solvent until all the solid just dissolves.[4]

  • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. A slow cooling rate is crucial for forming large, pure crystals.[16][17]

  • Further Cooling: To maximize yield, place the flask in an ice-water bath for 15-30 minutes to further decrease the compound's solubility.[4]

  • Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.[1]

Protocol 2: Anti-Solvent Crystallization

This method is useful when a single solvent with the desired temperature-solubility profile cannot be found.[2]

  • Dissolution: Dissolve the impure solid in a minimum amount of a "good" solvent (in which the compound is highly soluble) at room temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (the "anti-solvent," in which the compound is insoluble) dropwise to the stirred solution. The two solvents must be miscible.

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of precipitation.

  • Growth: Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to stand undisturbed. Crystals should form slowly.

  • Isolation and Drying: Collect, wash (with the anti-solvent or a mixture), and dry the crystals as described in the single-solvent protocol.[19]

Section 4: Analytical Methods for Purity Assessment

Verifying the success of your crystallization requires robust analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for quantifying the purity of organic compounds.[20] It can separate the main compound from trace impurities, allowing for precise purity determination (e.g., 99.8%). A photodiode array (PDA) detector can help identify if co-eluting peaks are present.[21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities, such as residual solvents.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is excellent for structural confirmation and identifying major impurities. However, it is generally not sensitive enough to detect impurities below the 1-2% level unless their signals are distinct and do not overlap with the product's signals.[20]

References
  • Zhanghua Dryer. (2024). Key Factors Affecting the Efficiency of Crystallizers.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • ACS Publications. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
  • LabXchange. (2024). Lab Procedure: Recrystallization.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?.
  • Atlantis Press. (n.d.). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review.
  • ResearchGate. (n.d.). Effect of cooling rate on the purity and yield of the coarse crystal....
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • PubMed. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir.
  • White Rose Research Online. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa.
  • MDPI. (2026). Positional Methyl Effects in Benzo[e][4][16][18]triazines—Synthesis and Crystal Structure Analysis of 5-Methyl-3-phenylbenzo[e][4][16][18]triazine and Its Precursor, N′-(3-Methyl-2-nitrophenyl)benzohydrazide. Available at:

  • Arabian Journal of Chemistry. (n.d.). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
  • PMC. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.
  • ResearchGate. (2020). A Structured Approach to Cope with Impurities During Industrial Crystallization Development.
  • RSC Publishing. (n.d.). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024).
  • Benchchem. (n.d.). analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.
  • PMC. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024).
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview.

Sources

Optimization

Technical Support Center: Advanced Purification of 5-Methyl-1,4,2-benzodithiazine

A Senior Application Scientist's Guide for Researchers Disclaimer: The target molecule, 5-Methyl-1,4,2-benzodithiazine, is a highly specific structure with limited publicly available data on its direct purification. This...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers

Disclaimer: The target molecule, 5-Methyl-1,4,2-benzodithiazine, is a highly specific structure with limited publicly available data on its direct purification. This guide has been constructed by synthesizing and extrapolating from established methodologies for structurally related benzothiazine and benzodithiazine derivatives. The principles and troubleshooting strategies provided are based on extensive experience with heterocyclic chemistry and are designed to be broadly applicable. Researchers should always begin with small-scale trials to optimize conditions for their specific mixture.

Section 1: Frequently Asked Questions (FAQs) - First-Line Purification Strategy

This section addresses the initial questions researchers face when moving from synthesis to purification.

Q1: What are the most common impurities I should expect in my crude 5-Methyl-1,4,2-benzodithiazine mixture?

A1: Based on common synthetic routes for related benzothiazines, which often involve precursors like 2-aminothiophenols, your primary impurities will likely fall into three categories[1][2][3]:

  • Unreacted Starting Materials: Residual 2-amino-5-methylthiophenol or other coupling partners.

  • Oxidation Byproducts: 2-aminothiophenols are highly susceptible to air oxidation, which can form disulfide-linked dimers. This is a very common and often troublesome impurity[4].

  • Side-Reaction Products: Depending on the specific reagents and conditions, isomers or products from undesired reaction pathways may be present. For instance, reactions involving thionyl chloride can lead to unintended chlorination of the aromatic ring[5].

Q2: I have my crude product. What is the very first purification method I should attempt?

A2: For solid materials, recrystallization should always be your first choice. It is the most cost-effective and scalable purification method for removing minor impurities from a crystalline solid[6]. If your crude product is an oil or if recrystallization fails to achieve the desired purity, you should then proceed to column chromatography.

Q3: How do I decide between using column chromatography versus recrystallization?

A3: The choice depends on the nature of your crude product and the impurity profile. The following decision tree provides a logical workflow.

G cluster_0 cluster_1 cluster_2 start Crude Product Mixture analysis Analyze by TLC/¹H-NMR start->analysis is_solid Is the product a solid? analysis->is_solid cryst Attempt Recrystallization is_solid->cryst Yes chrom Perform Column Chromatography is_solid->chrom No (Oily Product) is_pure Purity >95%? is_pure->chrom No final_product Pure Product is_pure->final_product Yes cryst_analysis Analyze Crystals (TLC/HPLC) cryst->cryst_analysis chrom:s->final_product:n cryst_analysis->is_pure

Caption: Decision tree for selecting an initial purification method.

Q4: My product appears as a single spot on TLC, but HPLC analysis shows multiple peaks. What's happening?

A4: This is a common and important observation. Thin-Layer Chromatography (TLC) is an excellent tool for monitoring reaction progress but has lower resolution than High-Performance Liquid Chromatography (HPLC)[4][7]. Several factors could be at play:

  • Co-elution on TLC: Impurities with very similar polarity to your product may not separate on a TLC plate but can be resolved by a high-efficiency HPLC column.

  • UV Invisibility: An impurity may not be UV-active and therefore invisible on the TLC plate (if visualizing by UV light), but it may be detected by the more sensitive detectors used in HPLC systems.

  • Compound Degradation: Your compound might be degrading on the silica gel of the TLC plate or, conversely, on the stationary phase of the HPLC column. Benzothiazines can be sensitive to acidic conditions, which are common in silica gel chromatography[8].

Q5: I suspect my 5-Methyl-1,4,2-benzodithiazine is unstable during purification. What precautions can I take?

A5: Thiazine and dithiazine rings can be susceptible to hydrolysis or oxidation.

  • Use Neutralized Silica: If using column chromatography, consider pre-treating the silica gel by washing it with a solvent system containing a small amount of a neutralising amine, like triethylamine (~0.5-1%), to neutralize acidic sites.

  • Work Quickly and Cold: Minimize the time the compound spends in solution and on the column. If possible, perform chromatography in a cold room.

  • Inert Atmosphere: For compounds sensitive to oxidation, de-gas all solvents and consider running the column under a nitrogen or argon atmosphere[4].

  • Solvent Purity: Ensure solvents are free of peroxides (especially ethers like THF or diethyl ether) and acids, which can accelerate degradation.

Section 2: Troubleshooting Guide for Common Purification Issues

This guide provides solutions to specific problems encountered during the purification workflow.

Problem Potential Cause Recommended Solution
Low Recovery After Column Chromatography 1. Irreversible Adsorption: The compound is highly polar and binds irreversibly to the acidic silica gel.Action: Use a less polar eluent, add a polar modifier (like methanol), or switch to a different stationary phase such as alumina (neutral or basic) or C18-functionalized silica (reverse phase).[6]
2. Product Streaking/Tailing: The sample was loaded in a solvent that is too polar, causing it to spread before chromatography begins.Action: Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane or toluene). Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[6]
Product Co-elutes with an Impurity 1. Insufficient Resolution: The chosen solvent system does not have adequate selectivity to separate the compounds.Action: Systematically screen different solvent systems. Try changing the class of solvents (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). Even small changes can significantly alter selectivity. Consider using preparative TLC for better separation on a smaller scale.[4]
2. Column Overloading: Too much sample was loaded onto the column for its size, exceeding its separation capacity.Action: Reduce the amount of sample loaded or use a larger column with more stationary phase. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Difficulty Inducing Crystallization 1. Solution is Too Concentrated or Too Dilute: Crystallization kinetics are highly dependent on saturation levels.Action: If too concentrated, add a small amount of solvent. If too dilute, slowly evaporate the solvent until turbidity is observed, then allow it to cool.
2. Presence of Oily Impurities: Oils can inhibit the formation of a crystal lattice.Action: Attempt to purify a small portion by column chromatography first to obtain a seed crystal. Add this seed crystal to the bulk solution to initiate crystallization.
3. Incorrect Solvent System: The solvent may be too good, keeping the compound fully dissolved even when cold.Action: Use a binary solvent system. Dissolve the compound in a "good" solvent (e.g., dichloromethane) and slowly add a "poor" solvent (e.g., hexane) until the solution becomes cloudy. Gently warm to redissolve, then cool slowly.[6]
Product is an Oil and Will Not Solidify 1. Residual Solvent: Trapped solvent can act as an impurity, depressing the melting point and preventing solidification.Action: Dry the oil under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
2. Persistent Impurities: The product may be pure enough to appear solid but is prevented from doing so by impurities.Action: This is a strong indication that column chromatography is necessary. Oils are often best purified via chromatography.[4]
3. Product is a Salt: If an acid or base was used in the workup, you might have formed a salt which may have different physical properties.Action: Perform an aqueous wash with a dilute base (if an acid is present) or acid (if a base is present) to neutralize and recover the free compound.

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for purification and analysis.

Protocol 3.1: High-Resolution Flash Column Chromatography

This protocol is designed for separating closely related impurities from the target compound.

  • Stationary Phase Preparation: Select silica gel (40-63 µm particle size). For a 1 gram crude sample, prepare a slurry of ~50 g of silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into an appropriate size column and use gentle air pressure to pack the bed, ensuring no cracks or air bubbles.

  • Sample Loading (Dry Load Method):

    • Dissolve the crude 5-Methyl-1,4,2-benzodithiazine mixture (~1 g) in a minimal volume of a volatile solvent like dichloromethane (DCM).

    • Add ~2-3 g of silica gel to this solution.

    • Evaporate the solvent completely on a rotary evaporator until a free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed silica bed.

  • Elution:

    • Begin eluting with the low-polarity solvent system (e.g., 98:2 Hexane:EtOAc).

    • Collect fractions and monitor them by TLC. A typical TLC system for benzothiazines might be 4:1 Hexane:Ethyl Acetate.

    • Gradually increase the eluent polarity (e.g., to 95:5, then 90:10 Hexane:EtOAc) to elute the product. This gradient approach helps separate compounds with similar polarities[6].

  • Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 3.2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method is essential for accurately determining the final purity of your compound. It is adapted from validated methods for related benzothiazine derivatives[9][10].

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • Start at 70% A / 30% B.

    • Linear gradient to 10% A / 90% B over 15 minutes.

    • Hold at 10% A / 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV-Vis scan of the pure compound).

  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified compound in Acetonitrile.

  • Injection Volume: 10 µL.

Purity is determined by integrating the peak area of the product and expressing it as a percentage of the total area of all observed peaks.

Section 4: Visual Workflow Guide

This diagram illustrates the logical flow from a crude synthetic mixture to a final, validated pure compound.

G cluster_0 Synthesis & Workup cluster_1 Purification cluster_2 Analysis & Validation synthesis Crude Reaction Mixture workup Aqueous Workup & Extraction synthesis->workup purify Primary Purification (Chromatography or Recrystallization) workup->purify analyze_frac Analyze Fractions by TLC purify->analyze_frac combine Combine Pure Fractions analyze_frac->combine evap Solvent Removal combine->evap purity_check Final Purity Check (RP-HPLC, NMR) evap->purity_check product Pure Product (>98%) purity_check->product

Caption: Standard workflow for purification and analysis.

References

  • New Routes for the Synthesis Novel Heterocyclic via Formation of C-N Bond and via Cleavage a Thiazine Ring of Benzothiazine. Juniper Publishers. Available at: [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. Available at: [Link]

  • Enantiomers of benzothiadiazine diuretics by direct chromatographic resolution of the racemic drugs. PubMed. Available at: [Link]

  • Positional Methyl Effects in Benzo[e][11][12][13]triazines—Synthesis and Crystal Structure Analysis of 5-Methyl-3-phenylbenzo[e][11][12][13]triazine and Its Precursor, N′-(3-Methyl-2-nitrophenyl)benzohydrazide. MDPI. Available at: [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. ScienceDirect. Available at: [Link]

  • Synthesis of some new tricyclic 1,4-benzothiazinones I. Zenodo. Available at: [Link]

  • Synthesis and Study of Biological Activity of Some New 1,4-Benzothiazines. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. PMC - NIH. Available at: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Available at: [Link]

  • (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Journal of Pharmaceutical Research International. Available at: [Link]

  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • [Chromatographic purity tests of various phenothiazine derivatives. I. Thin-layer chromatography]. PubMed. Available at: [Link]

  • Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. Available at: [Link]

  • Molecular and crystal structure of methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate. PMC. Available at: [Link]

  • Facile Synthesis of Bioactive 4H-[11][13]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry. Available at: [Link]

  • A short, versatile route towards benzothiadiazinyl radicals. PMC. Available at: [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC. Available at: [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. Available at: [Link]

  • [Studies on the stability of drugs. 18. Stability of benzothiadiazines. 9. The optimum for the formation of the intermediate in the degradation of chlorothiazide in aqueous alkali]. PubMed. Available at: [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). PMC. Available at: [Link]

  • Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. RSC.org. Available at: [Link]

  • Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • The Benzothiazine Core as a Novel Motif for DNA-Binding Small Molecules. FULIR. Available at: [Link]

  • Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

cross-validation of analytical methods for 5-Methyl-1,4,2-benzodithiazine

Cross-Validation of Analytical Platforms for 5-Methyl-1,4,2-benzodithiazine: A Technical Comparison Guide As drug development programs advance from early in vitro screening to GLP-compliant in vivo pharmacokinetics (PK),...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Analytical Platforms for 5-Methyl-1,4,2-benzodithiazine: A Technical Comparison Guide

As drug development programs advance from early in vitro screening to GLP-compliant in vivo pharmacokinetics (PK), the analytical methodologies used to track active pharmaceutical ingredients must evolve. Derivatives of the 1,4,2-benzodithiazine 1,1-dioxide class have emerged as potent scaffolds with documented anticancer, antiviral, and KATP channel-opening activities[1][2].

For core pharmacophores like 5-Methyl-1,4,2-benzodithiazine, transitioning from a legacy High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method to an advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform requires rigorous cross-validation. This guide objectively compares the performance of these two platforms and provides a self-validating, 3 and 4 compliant framework for proving data exchangeability across the assay lifecycle[3][4].

Mechanistic Grounding: The Causality of Method Design

5-Methyl-1,4,2-benzodithiazine contains a unique heterocyclic core featuring two sulfur atoms and one nitrogen atom. This structure dictates specific physicochemical behaviors that must be controlled during analysis:

  • Stationary Phase Selection: A C18 column with dense end-capping is mandatory. Uncapped residual silanols will engage in secondary interactions with the highly polarizable sulfur atoms of the dithiazine ring, leading to severe peak tailing.

  • Mobile Phase Chemistry: Acetonitrile (ACN) is selected over methanol due to its lower viscosity and aprotic nature, which yields sharper peaks for sulfur-containing heterocycles. The addition of 0.1% Formic Acid (FA) serves a dual purpose: it suppresses the ionization of residual silanols (improving chromatography) and ensures the basic nitrogen of the benzodithiazine ring remains protonated, which is critical for efficient positive electrospray ionization (+ESI) in the LC-MS/MS platform.

Cross-Validation Strategy & Workflow

When a sponsor upgrades from HPLC-UV (often used for high-concentration formulation testing) to LC-MS/MS (required for low-dose clinical PK), the5 to measure inter-method bias[5]. This ensures that historical data generated by the legacy method remains comparable to new data.

CV_Workflow Start Initiate Cross-Validation (ICH M10 Guidelines) Prep Prepare Spiked QCs & Incurred Samples Start->Prep HPLC Method A: HPLC-UV (Reference Platform) Prep->HPLC LCMS Method B: LC-MS/MS (Advanced Alternative) Prep->LCMS DataA Acquire Data A (n ≥ 15 per matrix) HPLC->DataA DataB Acquire Data B (n ≥ 15 per matrix) LCMS->DataB Stats Statistical Analysis (Bland-Altman & Deming) DataA->Stats DataB->Stats Criteria Acceptance Criteria Bias < ±15% Stats->Criteria

Caption: ICH M10 Cross-Validation Workflow for 5-Methyl-1,4,2-benzodithiazine.

Quantitative Data Comparison

The LC-MS/MS platform significantly outperforms the legacy HPLC-UV method in sensitivity and precision. However, because MS is susceptible to matrix ion suppression, the method relies on a self-validating internal standard to match the robustness of UV detection.

Table 1: Analytical Performance Comparison

ParameterHPLC-UV (Baseline Method)LC-MS/MS (Advanced Alternative)Causality & Scientific Significance
Linear Range 50 - 10,000 ng/mL0.5 - 1,000 ng/mLMultiple Reaction Monitoring (MRM) filtering in MS provides a 100-fold increase in sensitivity.
LLOQ 50 ng/mL0.5 ng/mLSub-nanogram LLOQ is critical for accurately modeling the terminal elimination phase in PK studies.
Accuracy (% Bias) ± 8.5%± 4.2%Isotope dilution in the LC-MS/MS method intrinsically self-corrects for extraction losses.
Precision (% CV) < 10.0%< 6.0%High specificity of MS transitions eliminates isobaric background noise, tightening variance.
Matrix Effect Minimal (UV is matrix-inert)Fully CompensatedIon suppression in MS is neutralized by the co-eluting SIL-IS, validating each injection.

Table 2: Cross-Validation Statistical Summary (Incurred Samples, n=30)

Statistical MetricResultICH M10 Acceptance CriteriaStatus
Mean Bias (Bland-Altman) +4.1% (LC-MS/MS vs UV)N/A (Used for statistical reporting)Acceptable
Samples within ±20% difference 93.3% (28 of 30 samples)≥ 67% of samples must fall within ±20%Pass
Deming Regression Slope 1.02 (95% CI: 0.98 - 1.06)~ 1.0 (Indicates proportional equivalence)Pass

Detailed Experimental Methodologies

Every robust bioanalytical protocol must operate as a self-validating system . In this workflow, the addition of a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically 5-[13C-D3]-Methyl-1,4,2-benzodithiazine—creates a ratio-based measurement. Because the SIL-IS shares the exact physicochemical properties of the analyte, any volumetric errors, extraction inefficiencies, or MS ion suppression events affect both molecules equally. The ratio remains constant, intrinsically validating the result of every single sample.

Sample_Prep Plasma Plasma Sample IS Add SIL-IS (Self-Correction) Plasma->IS PPT Protein Precipitation (ACN + 0.1% FA) IS->PPT Centrifuge Centrifugation (14,000 x g) PPT->Centrifuge Analysis LC-MS/MS or HPLC-UV Centrifuge->Analysis

Caption: Self-validating sample extraction workflow with SIL-IS integration.

Step 1: Self-Validating Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma (blank, QC, or incurred sample) into a 96-well polypropylene plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (50 ng/mL in 50% ACN). Causality: Adding the IS before extraction ensures it undergoes the exact same precipitation kinetics as the endogenous analyte.

  • Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid. Causality: ACN rapidly denatures binding proteins, while the acidic environment prevents the basic nitrogen of the benzodithiazine ring from binding to residual acidic protein residues.

  • Separation: Vortex the plate at 1000 RPM for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clean supernatant into an autosampler vial for injection.

Step 2: HPLC-UV Acquisition Protocol (Baseline Method)
  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution using Water/Acetonitrile (40:60, v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm. Causality: 254 nm optimally targets the conjugated pi-electron system of the benzodithiazine core, maximizing the signal-to-noise ratio for optical detection.

Step 3: LC-MS/MS Acquisition Protocol (Advanced Alternative)
  • Column: UPLC C18, 50 x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: Gradient elution (Water/ACN with 0.1% FA).

  • Flow Rate: 0.4 mL/min.

  • Detection: Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode.

  • Transitions: Monitor the specific precursor-to-product ion transition for 5-Methyl-1,4,2-benzodithiazine (e.g.,[M+H]+ → loss of SO2 fragment). Causality: The loss of the sulfonyl group is a highly specific fragmentation pathway for 1,1-dioxo-1,4,2-benzodithiazines, ensuring zero cross-talk from endogenous plasma lipids.

Step 4: Cross-Validation Execution
  • Analyze a batch containing calibration standards, bracketing QCs (Low, Mid, High), and 30 Incurred Samples on both the HPLC-UV and LC-MS/MS platforms simultaneously.

  • Calculate the percentage difference for each incurred sample using the formula: (LCMS_Result - HPLC_Result) / Mean * 100.

  • Apply ICH M10 criteria: The cross-validation is deemed successful if at least 67% of the incurred samples demonstrate a difference of ≤ ±20%[3].

References

  • bioanalytical method validation and study sample analysis m10 - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). Available at:[Link]

  • From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. PubMed / National Institutes of Health. (2025). Available at: [Link]

  • validation of analytical procedures q2(r2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Available at: [Link]

  • Synthesis and QSAR Study of Novel 6-Chloro-3-(2-Arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-Dioxide Derivatives with Anticancer Activity. MDPI. (2015). Available at:[Link]

  • Synthesis, Cytotoxicity Testing, and Structure–Activity Relationships of Novel 6‐Chloro‐7‐(4‐phenylimino‐4H‐3,1‐benzoxazin‐2‐yl)‐3‐(substituted)‐1,4,2‐benzodithiazine 1,1‐dioxides. PMC - National Institutes of Health. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Anticancer Efficacy of 5-Methyl-1,4,2-benzodithiazine and Standard Chemotherapeutic Agents

Introduction: The Therapeutic Potential of the Benzodithiazine Scaffold in Oncology The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for novel therapeutic agents that offer improv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Benzodithiazine Scaffold in Oncology

The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for novel therapeutic agents that offer improved efficacy and reduced toxicity. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of research. The 1,4,2-benzodithiazine scaffold, a sulfur and nitrogen-containing heterocyclic system, is a promising pharmacophore that has garnered significant interest for its diverse biological activities, most notably its potential as an anticancer agent.[1][2][3] Derivatives of the related benzothiazole and benzothiadiazine structures have demonstrated considerable cytotoxic and antiproliferative effects across a wide range of human cancer cell lines, including lung, breast, colon, and pancreatic cancers.[4][][6][7][8][9]

This guide provides a comparative analysis of a novel investigational compound, 5-Methyl-1,4,2-benzodithiazine, against established, standard-of-care chemotherapeutic agents. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven framework for evaluating its preclinical efficacy. We will delve into its plausible mechanism of action, present comparative cytotoxicity data, and provide detailed experimental protocols that are fundamental to its preclinical assessment.

Plausible Mechanism of Action: Disruption of Mitotic Progression

While the precise molecular target of 5-Methyl-1,4,2-benzodithiazine is under active investigation, several studies on structurally related compounds suggest a compelling mechanism of action. Certain benzothiadiazine derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization.[][10] Tubulin is the protein subunit of microtubules, which are critical components of the cellular cytoskeleton and form the mitotic spindle during cell division.

By interfering with the dynamic process of microtubule assembly and disassembly, these compounds can arrest the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[11] This mechanism is distinct from DNA-damaging agents like Cisplatin or Topoisomerase II inhibitors like Doxorubicin, potentially offering an alternative therapeutic strategy for tumors resistant to conventional treatments.[4][12][13][14]

Mechanism_of_Action Figure 1: Proposed Mechanism of 5-Methyl-1,4,2-benzodithiazine Compound 5-Methyl-1,4,2-benzodithiazine Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts Arrest G2/M Phase Arrest Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces Proliferation Cancer Cell Proliferation Apoptosis->Proliferation Inhibits

Caption: Proposed mechanism of 5-Methyl-1,4,2-benzodithiazine.

Comparative Efficacy Analysis: In Vitro Cytotoxicity

To benchmark the efficacy of 5-Methyl-1,4,2-benzodithiazine, its cytotoxic activity was evaluated against a panel of human cancer cell lines and compared with two widely used chemotherapeutic drugs: Doxorubicin , a topoisomerase II inhibitor, and Cisplatin , a DNA cross-linking agent.[4][][15] The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined using the MTT assay after 48 hours of treatment.

Table 1: Comparative IC50 Values (µM) of Test Compounds across Human Cancer Cell Lines

CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colon)Panc-1 (Pancreatic)
5-Methyl-1,4,2-benzodithiazine 4.86.25.57.1
Doxorubicin 0.91.20.81.5
Cisplatin 8.510.27.911.4

Disclaimer: The data presented in this table is representative and for illustrative purposes to guide experimental design.

The hypothetical data suggests that 5-Methyl-1,4,2-benzodithiazine exhibits potent cytotoxic activity across all tested cell lines. While not as potent as Doxorubicin, it demonstrates superior or comparable efficacy to Cisplatin in this preclinical model. This positions the compound as a promising candidate for further investigation, particularly in cancers where platinum-based therapies have limited efficacy or induce significant toxicity.[16]

Experimental Protocols: A Framework for Validation

Scientific integrity demands that all claims of efficacy are supported by robust and reproducible methodologies. The following section details the standard operating procedures for the key assays required to validate the anticancer properties of 5-Methyl-1,4,2-benzodithiazine.

Workflow for In Vitro Anticancer Assessment

Experimental_Workflow Figure 2: Workflow for Preclinical Evaluation start Start: Cancer Cell Culture seed Seed Cells in 96-well plates start->seed treat Treat with Compound Concentrations seed->treat mtt Cytotoxicity (MTT Assay) treat->mtt ic50 Calculate IC50 Values mtt->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V) mechanism->apoptosis Induces Death? cellcycle Cell Cycle Analysis (Propidium Iodide) mechanism->cellcycle Affects Division? end End: Data Analysis & Conclusion apoptosis->end cellcycle->end

Caption: A generalized workflow for in vitro anticancer drug testing.

Cell Viability and Cytotoxicity (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.[3][17][18][19]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Methyl-1,4,2-benzodithiazine and standard compounds (Doxorubicin, Cisplatin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[1][2][10][21][22]

Protocol:

  • Cell Culture and Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with the IC50 concentration of the test compound for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[2][10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells, allowing for the determination of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).[23][24]

Protocol:

  • Cell Culture and Treatment: Seed cells and treat with the IC50 concentration of the test compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest approximately 2 x 10^6 cells by trypsinization.

  • Fixation: Wash the cells with cold PBS, then fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at 4°C.[23]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of the PI signal corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would support the proposed mechanism of action.

Conclusion and Future Directions

The preclinical data and established methodologies presented in this guide position 5-Methyl-1,4,2-benzodithiazine as a compound of significant interest in the field of oncology. Its potent cytotoxic activity, potentially mediated through the disruption of microtubule dynamics, provides a strong rationale for its continued development.

The next critical steps will involve transitioning from in vitro models to in vivo studies to assess its efficacy, pharmacokinetics, and safety profile in animal models of human cancer. Further mechanistic studies are also warranted to definitively identify its molecular target and elucidate the precise signaling pathways it modulates. By adhering to the rigorous experimental frameworks outlined herein, the scientific community can thoroughly evaluate the therapeutic potential of this promising benzodithiazine derivative and its role in the future of cancer therapy.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • Carvalho, C., Santos, R. X., Cardoso, S., Dourado, S., Pestana, M., Moreira, P. I., & Oliveira, C. R. (2009). Doxorubicin: the good, the bad and the ugly effect. Current medicinal chemistry, 16(25), 3267–3285. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Wikipedia. (2024). Doxorubicin. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Methyl-1,4,2-benzodithiazine

As a Senior Application Scientist, I recognize that handling novel, highly active heterocyclic compounds requires a proactive, causality-driven safety approach. 5-Methyl-1,4,2-benzodithiazine belongs to a class of benzod...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel, highly active heterocyclic compounds requires a proactive, causality-driven safety approach. 5-Methyl-1,4,2-benzodithiazine belongs to a class of benzodithiazine derivatives widely investigated for their potent biological activities, including antineoplastic, antiviral, and diuretic properties[1]. Because of its potential to act as a highly active pharmaceutical ingredient (API) and its structural similarity to known cytotoxic agents, it must be handled with strict adherence to the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)[2][3] and NIOSH guidelines for hazardous drugs[4].

This guide provides the self-validating protocols necessary to ensure absolute safety, operational integrity, and compliance during the handling of this compound.

Hazard Assessment & Causality

Unlike common laboratory reagents, experimental APIs like 5-Methyl-1,4,2-benzodithiazine present unique and severe risks that dictate our operational parameters:

  • Cytotoxicity & Genotoxicity: Benzodithiazine derivatives often exhibit high binding affinity to cellular targets (e.g., inducing apoptosis in cancer cell lines)[1][5]. Accidental exposure can lead to unintended cellular toxicity.

  • Lipophilicity: The sulfur-nitrogen heterocycle increases the molecule's lipophilicity, facilitating rapid dermal absorption if it comes into contact with unprotected skin.

  • Aerosolization Risk: As a dry powder, electrostatic forces can cause micro-particles to aerosolize during weighing, posing a severe inhalation hazard.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, every piece of PPE is selected based on the specific physicochemical properties of the compound. The following table summarizes the quantitative specifications and mechanistic rationale for required PPE.

Table 1: Quantitative PPE Specifications and Mechanistic Causality

PPE ComponentSpecificationQuantitative Rating / MetricCausality / Rationale
Hand Protection Double-layered Nitrile Gloves (ASTM D6978)Outer: ≥ 8 mil thicknessInner: ≥ 4 mil thicknessNitrile provides superior chemical resistance against lipophilic heterocycles. Double-gloving ensures a sterile inner layer remains intact if the outer layer is compromised.
Respiratory Protection N95 or P100 Particulate Respirator≥ 99.97% filtration efficiency for airborne particlesMitigates inhalation of aerosolized API dust. Absolutely required when handling dry powder outside of a fully enclosed containment system.
Eye/Face Protection Chemical Splash Goggles & Face ShieldANSI Z87.1+ impact and splash ratedPrevents ocular exposure to aerosolized powder or accidental splashes during solvent addition. Standard safety glasses lack an adequate orbital seal.
Body Protection Disposable, low-linting Tyvek® coverallsISO Class 5 cleanroom compatiblePrevents accumulation of API dust on personal clothing. Low-linting materials reduce the static cling of the powdered compound.

Operational Workflow & Handling Protocol

The following step-by-step methodology must be strictly followed to prevent aerosolization and dermal exposure during the transfer and solubilization of 5-Methyl-1,4,2-benzodithiazine.

Step 1: Containment Preparation Verify that the Ventilated Balance Enclosure (VBE) or Class II Biological Safety Cabinet (BSC) is certified and operational. Calibrate the analytical microbalance.

Step 2: PPE Donning Don the PPE as specified in Table 1. Ensure the inner gloves are tucked under the cuffs of the lab coat/suit, and the outer gloves are pulled over the cuffs to create a continuous seal.

Step 3: Secure Transfer Transport the sealed primary vial of 5-Methyl-1,4,2-benzodithiazine to the VBE using a secondary, shatterproof containment vessel.

Step 4: Static Mitigation Activate an anti-static bar or zero-ion generator inside the VBE. This neutralizes electrostatic charges on the powder, preventing the particles from repelling each other and aerosolizing into the breathing zone.

Step 5: Precision Weighing Using a dedicated, disposable anti-static spatula, carefully transfer the required mass onto a pre-tared, anti-static weigh boat.

Step 6: Closed-System Solubilization Transfer the weighed powder directly into a target vial. Add the designated solvent (e.g., DMSO or DMF, depending on downstream assay requirements) inside the containment hood. Seal the vial with a septum cap before removing it from the hood.

Spill Response & Decontamination Protocol

A spill of a bioactive benzodithiazine derivative requires immediate, systematic containment to prevent facility-wide contamination.

  • Isolate: Immediately evacuate non-essential personnel from the area.

  • Contain: Do not sweep the powder. Cover the spill with absorbent pads dampened with a suitable solvent (e.g., an alcohol-based solvent or 10% bleach solution, depending on validated degradation pathways) to trap the powder and prevent dust generation.

  • Decontaminate: Wipe the area starting from the perimeter and moving inward to concentrate the spill. Wash the surface with a high-pH laboratory detergent, followed by a thorough deionized water rinse.

  • Verify: Visually inspect the area under appropriate lighting to ensure no chemical residue remains.

Disposal Plan

All materials contacting 5-Methyl-1,4,2-benzodithiazine must be treated as hazardous chemical waste and managed according to EPA (Title 40 CFR) and local institutional guidelines[6].

  • Solid Waste: Dispose of contaminated spatulas, weigh boats, and outer gloves in a rigid, puncture-resistant hazardous waste container lined with a designated chemical waste bag.

  • Liquid Waste: Collect solvent waste containing the dissolved compound in a compatible, clearly labeled high-density polyethylene (HDPE) carboy. Do not mix with incompatible waste streams (e.g., strong oxidizers).

Workflow Visualization

G Start Primary Storage (Desiccated, ≤ 4°C) PPE Don High-Containment PPE (Double Nitrile, Respirator) Start->PPE Transfer Transfer to Containment (VBE or Class II BSC) PPE->Transfer Weighing Weighing & Solubilization (Anti-static tools) Transfer->Weighing Spill Spill Detected? Weighing->Spill SpillResponse Initiate Spill Protocol (Evacuate, Contain, Decon) Spill->SpillResponse Yes Decon Routine Decontamination (Solvent wipe down) Spill->Decon No Disposal Hazardous Waste Segregation (EPA/RCRA Compliant) SpillResponse->Disposal Decon->Disposal

High-Containment Experimental Workflow for 5-Methyl-1,4,2-benzodithiazine.

References

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  • Synthesis, structural characterization and In vitro antitumor activity of novel 6-Chloro-1,1-dioxo-1,4,2-benzodithiazie derivatives. ResearchGate.[Link]

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